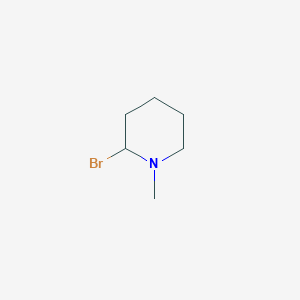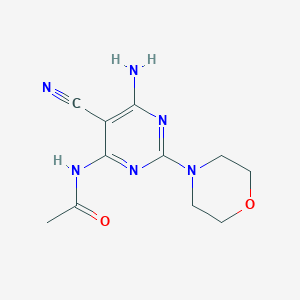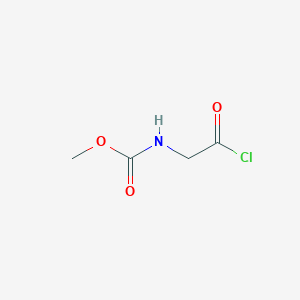![molecular formula C10H8Br2N2O B13884935 [5-Bromo-1-(4-bromophenyl)pyrazol-4-yl]methanol](/img/structure/B13884935.png)
[5-Bromo-1-(4-bromophenyl)pyrazol-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-Bromo-1-(4-bromophenyl)pyrazol-4-yl]methanol is a chemical compound belonging to the pyrazole family. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This particular compound is notable for its bromine substituents, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Bromo-1-(4-bromophenyl)pyrazol-4-yl]methanol typically involves the reaction of 4-bromophenylhydrazine with 1,3-dibromoacetone under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The final step involves the reduction of the carbonyl group to yield the methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
[5-Bromo-1-(4-bromophenyl)pyrazol-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine substituents can be reduced to hydrogen using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: [5-Bromo-1-(4-bromophenyl)pyrazol-4-yl]methanone.
Reduction: [5-Hydro-1-(4-hydroxyphenyl)pyrazol-4-yl]methanol.
Substitution: [5-Methoxy-1-(4-methoxyphenyl)pyrazol-4-yl]methanol.
Scientific Research Applications
Chemistry
In chemistry, [5-Bromo-1-(4-bromophenyl)pyrazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its bromine substituents make it a versatile intermediate for various organic reactions.
Biology
Biologically, this compound has been studied for its potential antimicrobial and antifungal properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities. The presence of the pyrazole ring is significant as it is a common scaffold in many pharmacologically active compounds.
Industry
Industrially, this compound is used in the production of agrochemicals and dyes. Its reactivity and stability make it suitable for various applications in chemical manufacturing.
Mechanism of Action
The mechanism of action of [5-Bromo-1-(4-bromophenyl)pyrazol-4-yl]methanol involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. In anticancer research, it has been shown to inhibit certain enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- [1-(4-Bromophenyl)-5-methyl-1H-pyrazol-4-yl]methanol
- [1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanol
Uniqueness
Compared to similar compounds, [5-Bromo-1-(4-bromophenyl)pyrazol-4-yl]methanol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of two bromine atoms enhances its potential for further functionalization and derivatization, making it a valuable intermediate in synthetic chemistry.
Properties
Molecular Formula |
C10H8Br2N2O |
|---|---|
Molecular Weight |
331.99 g/mol |
IUPAC Name |
[5-bromo-1-(4-bromophenyl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C10H8Br2N2O/c11-8-1-3-9(4-2-8)14-10(12)7(6-15)5-13-14/h1-5,15H,6H2 |
InChI Key |
BPKRAYNQIXUSTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C=N2)CO)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-P-Tolylfuro[2,3-D]pyrimidin-4-amine](/img/structure/B13884856.png)
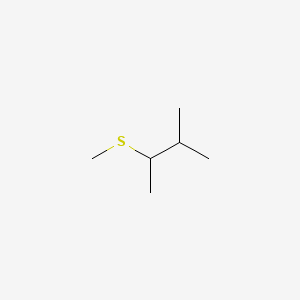
![6-[(4-tert-butylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13884866.png)
![Methyl 5-[2-oxo-2-(phenylamino)ethyl]benzo[b]thiophene-2-carboxylate](/img/structure/B13884870.png)

![1-[3-(4-Aminoanilino)propyl]pyrrolidin-2-one](/img/structure/B13884883.png)
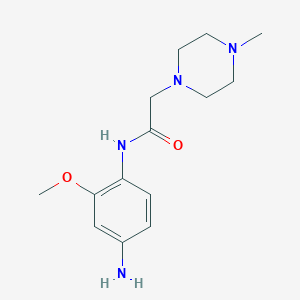
![Thieno[3,2-b]thiophene-5-carbonyl chloride](/img/structure/B13884902.png)
![2-Propan-2-yl-3,6,7,8-tetrahydrothiopyrano[3,2-d]pyrimidin-4-one](/img/structure/B13884903.png)

